molecular formula C13H14BrNO4 B13499935 3-(((Allyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid

3-(((Allyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid

Cat. No.: B13499935
M. Wt: 328.16 g/mol
InChI Key: JEGPUHUVQUBGQX-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that features a bromophenyl group, a propanoic acid moiety, and a prop-2-en-1-yloxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to a phenyl ring.

    Amidation: Formation of an amide bond between an amine and a carboxylic acid derivative.

    Esterification: Reaction of a carboxylic acid with an alcohol to form an ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group.

    Reduction: Reduction reactions could target the carbonyl group in the amide or ester functionalities.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
  • 3-(3-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid

Uniqueness

The presence of the bromine atom in 3-(3-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C13H14BrNO4

Molecular Weight

328.16 g/mol

IUPAC Name

3-(3-bromophenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H14BrNO4/c1-2-6-19-13(18)15-11(8-12(16)17)9-4-3-5-10(14)7-9/h2-5,7,11H,1,6,8H2,(H,15,18)(H,16,17)

InChI Key

JEGPUHUVQUBGQX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br

Origin of Product

United States

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